molecular formula C7H15NO3 B12902537 O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine CAS No. 143458-17-7

O-{2-[(Oxan-2-yl)oxy]ethyl}hydroxylamine

Cat. No.: B12902537
CAS No.: 143458-17-7
M. Wt: 161.20 g/mol
InChI Key: PPFVMZYLOAXUHY-UHFFFAOYSA-N
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Description

O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine is a chemical compound with the molecular formula C7H15NO2. It is an O-substituted hydroxylamine, which means it contains a hydroxylamine group (NH2OH) where one of the hydrogen atoms is replaced by an organic substituent. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine typically involves the reaction of tetrahydro-2H-pyran-2-ol with hydroxylamine derivatives. One common method includes the use of O-benzylhydroxylamine and tetrahydro-2H-pyran-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.

    Medicine: Investigated for its potential therapeutic effects in treating fibrotic and inflammatory diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine involves its ability to act as a nucleophile and participate in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable products. In biological systems, it can interact with enzymes and other proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)hydroxylamine is unique due to its specific combination of the tetrahydro-2H-pyran ring and the hydroxylamine group. This structure imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .

Properties

CAS No.

143458-17-7

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

O-[2-(oxan-2-yloxy)ethyl]hydroxylamine

InChI

InChI=1S/C7H15NO3/c8-11-6-5-10-7-3-1-2-4-9-7/h7H,1-6,8H2

InChI Key

PPFVMZYLOAXUHY-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCON

Origin of Product

United States

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